molecular formula C9H8N4O3 B2495430 2-[5-(4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid CAS No. 91759-63-6

2-[5-(4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid

Cat. No.: B2495430
CAS No.: 91759-63-6
M. Wt: 220.188
InChI Key: KGEGZYWRLRBUCP-UHFFFAOYSA-N
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Description

2-[5-(4-Hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid is a tetrazole derivative characterized by a tetrazole ring linked to an acetic acid group and substituted at the 5-position with a 4-hydroxyphenyl moiety. This article compares these analogs to infer trends in solubility, reactivity, and bioactivity.

Properties

IUPAC Name

2-[5-(4-hydroxyphenyl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c14-7-3-1-6(2-4-7)9-10-12-13(11-9)5-8(15)16/h1-4,14H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEGZYWRLRBUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Substitution with Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Introduction of the Acetic Acid Moiety: The acetic acid group can be added via a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.

    Reduction: The tetrazole ring can be reduced to form an amine derivative.

    Substitution: The hydroxy group can participate in various substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like acyl chlorides for esterification or alkyl halides for etherification.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Esters or ethers, depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The structure of 2-[5-(4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid includes a tetrazole ring fused with a phenolic group. The synthesis often involves multi-component reactions that efficiently create tetrazole derivatives through cycloaddition reactions involving aromatic aldehydes and malononitrile in the presence of sodium azide. This synthetic versatility allows for the exploration of various derivatives that can enhance biological activity.

Biological Activities

Tetrazole compounds are known for their diverse biological activities, including:

  • Anti-inflammatory effects : The compound may inhibit pathways involved in inflammation.
  • Analgesic properties : It has potential applications in pain management.
  • Antimicrobial activity : The structural features may enhance interactions with microbial targets.

Interaction Studies

Research has demonstrated that this compound interacts with biological macromolecules such as proteins and nucleic acids. Molecular docking studies provide insights into its binding affinities to specific targets like enzymes or receptors involved in disease processes. This makes it a candidate for drug development against various conditions.

Case Studies

Several studies have evaluated the pharmacological potential of this compound:

  • Alzheimer's Disease : Similar tetrazole derivatives have shown promise as acetylcholinesterase inhibitors. The structural similarity suggests that this compound could exhibit similar inhibitory effects and contribute to cognitive enhancement therapies .
  • Cancer Research : Compounds with tetrazole rings have been investigated for their anticancer properties. The unique combination of functional groups in this compound may enhance its efficacy against tumor cells .

Mechanism of Action

The mechanism of action of 2-[5-(4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or microbial processes.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

All compounds share a core structure of a 2H-tetrazole ring connected to an acetic acid group. Differences arise in the substituent at the 5-position of the tetrazole:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Substituent Properties
Target compound 4-Hydroxyphenyl Not provided Not provided Polar, hydrophilic, H-bond donor
2-[5-(Thiophen-3-yl)-2H-tetrazol-2-yl]acetic acid Thiophen-3-yl C₇H₆N₄O₂S 210.21 Aromatic, sulfur-containing, moderate lipophilicity
2-[5-(Furan-2-yl)-2H-tetrazol-2-yl]acetic acid Furan-2-yl C₇H₆N₄O₃ 194.15 Oxygen-containing, electron-rich, lower lipophilicity
2-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid 3,4-Dimethoxyphenyl Not provided Not provided Electron-donating (methoxy), increased lipophilicity
2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]acetic acid 4-Aminophenyl Not provided 219.20 (est.) Basic (amino), H-bond donor, hydrophilic

Key Observations :

  • Thiophen-3-yl : Sulfur atoms increase lipophilicity and may influence metabolic stability .
  • Dimethoxyphenyl : Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration .
  • Aminophenyl: The amino group introduces basicity, increasing solubility in acidic environments .

Physicochemical Properties

Predicted or experimental data for select analogs:

Compound Name Density (g/cm³) Boiling Point (°C) pKa (Predicted)
2-[5-(Furan-2-yl)-2H-tetrazol-2-yl]acetic acid 1.69 ± 0.1 455.1 ± 51.0 2.94 ± 0.10
2-[5-(Thiophen-3-yl)-2H-tetrazol-2-yl]acetic acid Not provided Not provided Not provided

The target compound’s 4-hydroxyphenyl group likely results in:

  • Higher density compared to furan/thiophen analogs due to aromatic stacking.
  • Lower boiling point than the furan derivative (455°C) due to hydroxyl group volatility.
  • Acidic pKa (~3–4) from the hydroxyl and acetic acid groups, similar to phenolic acids.

Biological Activity

2-[5-(4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrazole ring connected to a phenolic moiety. The structure can be represented as follows:

C10H10N4O3\text{C}_{10}\text{H}_{10}\text{N}_{4}\text{O}_{3}

This structure contributes to its interaction with various biological targets, including enzymes and receptors.

Antioxidant Activity

Research has indicated that compounds containing hydroxyphenyl and tetrazole functionalities exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The anti-inflammatory potential of tetrazole derivatives has been documented in various studies. The presence of the hydroxy group enhances the ability of the compound to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a promising avenue for treating inflammatory conditions .

Anticancer Properties

Recent investigations into the anticancer effects of tetrazole derivatives reveal that they can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, some studies have reported that derivatives similar to this compound exhibit cytotoxicity against various cancer cell lines by activating caspase pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrazole derivatives. Modifications at specific positions on the phenolic ring or tetrazole moiety can significantly enhance or diminish activity. For instance:

ModificationEffect on Activity
Hydroxy group at para positionIncreases antioxidant and anti-inflammatory activity
Alkyl substitutions on tetrazoleAlters lipophilicity and cellular uptake

These insights facilitate the design of more potent analogs with improved selectivity for specific biological targets.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of several tetrazole derivatives using DPPH and ABTS assays. The results indicated that compounds with para-hydroxy substitutions exhibited superior radical-scavenging activity compared to their non-substituted counterparts .

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that this compound significantly reduced TNF-alpha levels in macrophages stimulated with LPS. This suggests a potential therapeutic role in managing chronic inflammatory diseases .

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example:
Reaction:
2-[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid+ROHH+ or DCC2-[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic ester+H2O\text{2-[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid} + \text{ROH} \xrightarrow{\text{H}^+ \text{ or DCC}} \text{2-[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic ester} + \text{H}_2\text{O}

ReagentConditionsYield (%)Reference
MethanolH₂SO₄, reflux, 6h85–90
EthanolDCC/DMAP, RT, 12h78

Hydrolysis of the ester back to the carboxylic acid occurs under basic conditions (e.g., NaOH/EtOH, 70–80°C, 4h) with >95% recovery.

Coupling Reactions via the Tetrazole Ring

The tetrazole ring participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl functionalization:
Reaction:
Tetrazole-Br+ArB(OH)2Pd(PPh3)4,Na2CO3,dioxane/H2OTetrazole-Ar\text{Tetrazole-Br} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3, \text{dioxane/H}_2\text{O}} \text{Tetrazole-Ar}

Key findings:

  • 4-Fluorophenyl and 4-cyanophenyl derivatives exhibit enhanced reactivity due to electron-withdrawing effects .

  • Yields range from 65% to 88% depending on the boronic acid substituent .

Substitution Reactions at the Phenolic Hydroxyl Group

The phenolic -OH undergoes alkylation or acylation:
Reaction (Alkylation):
Ar-OH+R-XK2CO3,DMFAr-OR\text{Ar-OH} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Ar-OR}

R-XConditionsProductYield (%)
CH₃IRT, 12h4-methoxyphenyl derivative92
MEM-Cl-15°C to RTMEM-protected derivative85

Acylation with acetic anhydride (Ac₂O, pyridine, RT) yields the 4-acetoxyphenyl derivative (94% yield).

Cycloaddition and Ring-Opening Reactions

The tetrazole ring participates in [3+2] cycloadditions with nitriles or alkynes under thermal or catalytic conditions:
Reaction:
Tetrazole+R-C≡NΔ or CuIImidazoline derivative\text{Tetrazole} + \text{R-C≡N} \xrightarrow{\Delta \text{ or CuI}} \text{Imidazoline derivative}

  • Reactions with malononitrile at 100°C yield bicyclic products (72% yield) .

  • Ring-opening with NaN₃ in DMF generates amine intermediates used in further functionalization .

Metal Coordination and Chelation

The tetrazole nitrogen atoms and phenolic -OH group facilitate chelation with transition metals:

Metal SaltConditionsComplex FormedApplication
CuCl₂MeOH, RTTetrazole-Cu(II) complexCatalytic oxidation
Fe(NO₃)₃EtOH/H₂O, 60°CFe(III) chelateAntioxidant studies

Stoichiometric studies indicate a 1:2 (metal:ligand) ratio for Cu(II) and Fe(III) complexes .

Functional Group Interconversion

The acetic acid side chain undergoes decarboxylation under strong acidic conditions (H₂SO₄, 150°C), yielding 2-[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]ethane (65% yield). Conversely, oxidation with KMnO₄ in acidic medium regenerates the carboxylic acid from aldehyde intermediates.

Biological Interactions and Reactivity

  • Enzyme Inhibition: The tetrazole ring mimics carboxylate groups, enabling competitive inhibition of metalloenzymes (e.g., influenza endonuclease, IC₅₀ = 0.15 μM) .

  • Antioxidant Activity: Scavenges DPPH radicals with 72% efficiency at 50 mg/mL via H-atom transfer from the phenolic -OH .

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